molecular formula C20H22N2O2 B5676692 N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B5676692
M. Wt: 322.4 g/mol
InChI Key: AUIWQWSYXKMFAV-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a quinoline derivative characterized by a 2,2,4-trimethyl-substituted quinoline core and a carboxamide group linked to a 4-methoxyphenyl moiety. The methoxy group enhances solubility and may influence binding interactions through electron-donating effects.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-8-6-5-7-17(14)18)19(23)21-15-9-11-16(24-4)12-10-15/h5-13H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIWQWSYXKMFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an isatin in the presence of a base to form the quinoline ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Quinoline-Based Carboxamides and Carbothioamides

Key Differences :

  • N-(4-Chlorophenyl)-7-Hydroxy-4-Methyl-2-Oxoquinoline-1(2H)-Carbothioamide (5a): Replaces the methoxyphenyl group with chlorophenyl and substitutes the carboxamide oxygen with sulfur (carbothioamide).
  • 6-Bromo-1-(4-Methoxyphenyl)Sulfonyl-2,2,4-Trimethylquinoline: Introduces a sulfonyl group and bromine at position 4. The sulfonyl group enhances electron-withdrawing effects, which may stabilize the quinoline ring but reduce metabolic stability .

Table 1: Comparison of Quinoline Derivatives

Compound Substituents Functional Group Key Properties
Target Compound 4-Methoxyphenyl, 2,2,4-trimethyl Carboxamide High solubility, H-bond donor/acceptor
5a () 4-Chlorophenyl, 7-hydroxy Carbothioamide Increased lipophilicity, reduced H-bonding
6-Bromo Derivative () 4-Methoxyphenyl, 6-bromo, sulfonyl Sulfonyl Electron-withdrawing, potential metabolic liability

Heterocyclic Core Variations

Benzimidazole-Carboxamide (–4) :

  • The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide replaces the quinoline core with a benzimidazole ring.

1,3,4-Thiadiazole Derivatives () :

  • N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl] acetamide derivatives demonstrate that the carboxamide group retains activity across scaffolds. The thiadiazole core introduces additional hydrogen-bonding sites, improving target engagement .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and binding to polar targets (e.g., enzymes). For example, the 4-methoxyphenyl group in the target compound may improve interactions with hydrophobic pockets in proteins .
  • Electron-Withdrawing Groups (e.g., Nitro, Chloro): Increase stability but reduce bioavailability. N-Methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide () shows nitro groups may enhance electrophilic reactivity but require reduction for activation .

Table 2: Substituent Impact on Key Properties

Substituent Example Compound Effect on Properties
4-Methoxyphenyl Target Compound ↑ Solubility, ↑ H-bonding
4-Chlorophenyl 5a () ↑ Lipophilicity, ↓ Metabolism
4-Nitrophenethyl ↑ Reactivity, ↓ Bioavailability

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